4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a sulfamoyl group. Thiazole rings are known for their presence in various biologically active molecules, including several drugs and natural products . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Compounds containing thiazole and sulfonamide groups, like this one, are known to exhibit antibacterial activity . Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial drug sulfathiazole .
Mode of Action
It’s known that thiazole derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives . The interaction with these targets can lead to various changes at the molecular level, affecting the function of the targets and leading to the observed biological effects.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
The synthesis of 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimizing these reactions for scalability, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar compounds to 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide include other thiazole derivatives and benzamide compounds. For example:
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based drug used in cancer treatment.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-21(15-6-4-3-5-7-15)26(23,24)16-10-8-14(9-11-16)17(22)20-18-19-12-13-25-18/h3-13H,2H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVRKDQPHQGFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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